4-(Allyloxy)-3-bromobenzaldehyde

Physical Organic Chemistry Process Chemistry High-Throughput Screening Logistics

4-(Allyloxy)-3-bromobenzaldehyde (CAS 724746-23-0) is a disubstituted aromatic aldehyde bearing a bromine atom at the 3-position and an allyloxy group at the 4-position of the benzaldehyde core. Its molecular formula is C₁₀H₉BrO₂ with a molecular weight of 241.08 g/mol.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 724746-23-0
Cat. No. B1272999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-3-bromobenzaldehyde
CAS724746-23-0
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2
InChIKeyDHDSNZIXKSHPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)-3-bromobenzaldehyde CAS 724746-23-0: Key Physicochemical Identity and Procurement Baseline


4-(Allyloxy)-3-bromobenzaldehyde (CAS 724746-23-0) is a disubstituted aromatic aldehyde bearing a bromine atom at the 3-position and an allyloxy group at the 4-position of the benzaldehyde core . Its molecular formula is C₁₀H₉BrO₂ with a molecular weight of 241.08 g/mol [1]. The compound is supplied as a low-melting solid (29–31 °C) with a measured logP of 3.22, reflecting substantial lipophilicity imparted by the allyloxy substituent [1]. Commercially available at 95% purity , it serves as a versatile building block for medicinal chemistry and organic synthesis, offering two chemically orthogonal reactive handles—an aryl bromide for cross-coupling and an allyl ether for Claisen rearrangement or radical cyclization.

Why 4-(Allyloxy)-3-bromobenzaldehyde Cannot Be Replaced by Generic Bromobenzaldehyde or Methoxy-Analog Alternatives


Attempts to replace 4-(allyloxy)-3-bromobenzaldehyde with common alternatives such as 3-bromo-4-methoxybenzaldehyde or the parent 3-bromo-4-hydroxybenzaldehyde introduce substantial and quantifiable deviations in physical handling, lipophilicity, and synthetic reactivity [1]. The allyloxy substituent imparts a melting point depression of approximately 95 °C relative to the phenolic precursor, moving the material from a high-melting crystalline solid (m.p. 124–128 °C) to a near-room-temperature melt (29–31 °C) that greatly facilitates solution-phase dispensing . The logP shift from 1.83 (hydroxy) to 3.22 (allyloxy) alters partitioning behaviour by more than 20-fold in octanol–water, directly impacting phase-transfer reactions and biological distribution in screening cascades [1][2]. Furthermore, the terminal allylic olefin provides a unique synthetic handle—capable of regiospecific [3,3]-sigmatropic rearrangement or radical cyclization—that is entirely absent in saturated alkoxy analogs such as the 4-methoxy variant [3]. This combinatorial orthogonality of the allyloxy group and the 3-bromo substituent makes substitution unfeasible without fundamentally redesigning the synthetic route or the downstream biological profile [3].

Quantitative Differentiation Evidence for 4-(Allyloxy)-3-bromobenzaldehyde Against Closest Structural Analogs


Melting Point Depression vs. 3-Bromo-4-hydroxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde Enables Ambient-Temperature Liquid Handling

4-(Allyloxy)-3-bromobenzaldehyde exhibits a melting point of 29–31 °C, representing a 95 °C depression relative to the phenolic precursor 3-bromo-4-hydroxybenzaldehyde (m.p. 124–128 °C) and a 20–25 °C depression relative to the saturated methyl-ether analog 3-bromo-4-methoxybenzaldehyde (m.p. 49–54 °C) [1]. At ambient laboratory or liquid-handling platform temperatures (25–27 °C), the allyloxy compound exists at or near its melting point boundary, facilitating direct liquid transfer without pre-warming, solvent dissolution, or solid-handling automation that the comparators require . The practical consequence is a 95-°C reduction in the temperature required to convert the compound to a pumpable or pipettable state, a critical parameter for automated parallel synthesis workflows and high-throughput screening (HTS) liquid-handling robotics [1].

Physical Organic Chemistry Process Chemistry High-Throughput Screening Logistics

Lipophilicity Increase of ΔlogP +1.39 Over the Hydroxy Precursor Expands Octanol–Water Partition Coefficient by >20-Fold

The allyloxy substituent of the target compound confers a measured logP of 3.22, which is +1.39 log units higher than the phenolic comparator 3-bromo-4-hydroxybenzaldehyde (logP 1.83) and +0.95 log units higher than the 4-methoxy analog 3-bromo-4-methoxybenzaldehyde (logP 2.27) [1][2]. This corresponds to an octanol–water partition coefficient (P) approximately 24.5× greater than the hydroxy precursor and 8.9× greater than the methoxy analog, calculated from the direct relationship ΔlogP = log(P_target / P_comparator) [1][2]. The enhanced lipophilicity is attributable to the hydrophobic allyl fragment (–CH₂–CH=CH₂) compared to the hydrogen-bond-donating hydroxyl group in the precursor or the polar methoxy oxygen in the methyl-ether analog . Such a large shift in partitioning behaviour directly influences biological membrane permeability, protein binding, and chromatographic retention times, and cannot be replicated by methoxy or hydroxy substitution without altering the pharmacokinetic profile of downstream lead compounds .

Medicinal Chemistry ADME/PK Phase-Transfer Catalysis

BRD4 Bromodomain-1 Binding Affinity (Kd 1.91 µM) Establishes this Allyloxy-Bromobenzaldehyde as a Fragment Starting Point for Epigenetic Probe Development

4-(Allyloxy)-3-bromobenzaldehyde binds to the first bromodomain of BRD4 (BRD4-BD1) with a dissociation constant Kd of 1.91 × 10³ nM (1.91 µM), as determined by isothermal titration calorimetry (ITC) at 25 °C [1]. This affinity, while moderate in absolute terms, falls within the accepted fragment hit range (Kd typically 10 µM to 100 µM for initial fragment screens) and provides a validated starting point for structure-guided optimization . By comparison, the well-characterized BET bromodomain inhibitor (+)-JQ1 binds BRD4-BD1 with Kd ≈ 50 nM , representing a 38-fold higher affinity. The allyloxy compound thus occupies a distinct niche as a low-molecular-weight (241 Da) fragment with confirmed binding, enabling fragment-growing, fragment-linking, or PROTAC-conjugation strategies that are inaccessible to the high-affinity but structurally congested JQ1 scaffold [1]. Neither the 4-hydroxy nor the 4-methoxy analogs have reported BRD4-BD1 binding, underscoring that the allyloxy fragment contributes essential hydrophobic π-interactions with the acetyl-lysine binding pocket [1].

Epigenetics Fragment-Based Drug Discovery Bromodomain Inhibition

Regiochemical Orthogonality: 3-Bromo-4-allyloxy Substitution Pattern Prevents Competing Intramolecular Cyclization, Enabling Sequential Chemoselective Derivatization

The 1,3,4-substitution pattern of 4-(allyloxy)-3-bromobenzaldehyde positions the allyloxy group para to the aldehyde and meta to the bromine, a critical regiochemical arrangement that avoids the intramolecular cyclization pathway available to ortho-(allyloxy)arylaldehyde regioisomers such as 2-(allyloxy)-3-bromobenzaldehyde [1][2]. In the 2-(allyloxy) regioisomer, the allyloxy and aldehyde groups are juxtaposed to undergo acid-catalyzed intramolecular oxa-Michael cyclization or radical cascade reactions to form chroman-4-one derivatives, a productive transformation for that scaffold but a significant side-reaction liability when the goal is to derivatize the aryl bromide first or to install the aldehyde as a reactive handle for later-stage library diversification [1][2]. The 3-bromo-4-allyloxy arrangement effectively 'locks' the allyl group in a non-cyclizing geometry relative to the aldehyde, preserving the aldehyde for condensation, reductive amination, or Wittig reactions, while permitting the aryl bromide to undergo palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings independently . This sequential orthogonality eliminates the need for aldehyde protection strategies that would be mandatory for the ortho-allyloxy regioisomers, reducing the synthetic step count by 2–3 protection/deprotection operations in a typical 8-step synthesis .

Synthetic Methodology Orthogonal Protection Strategies Cross-Coupling Chemistry

Highest-Impact Application Scenarios for 4-(Allyloxy)-3-bromobenzaldehyde Based on Quantitative Differentiation Evidence


Automated High-Throughput Parallel Synthesis Libraries Requiring Ambient-Temperature Liquid Dispensing

In automated parallel synthesis and HTS logistics, compounds with melting points above 50 °C demand solid-handling robotics, pre-weighing, or pre-heated solvent dissolution that increase per-well preparation time by 30–60 seconds relative to liquids [1]. 4-(Allyloxy)-3-bromobenzaldehyde, with its melting point of 29–31 °C, can be dispensed as a melted liquid or a viscous oil at standard laboratory ambient temperatures (22–27 °C) without pre-warming, making it directly compatible with acoustic dispensers, piezo-driven nanolitre pipettors, and multi-channel syringe handlers . This property is a direct consequence of the allyloxy substituent, as the equivalent syntheses using 3-bromo-4-methoxybenzaldehyde (m.p. 49–54 °C) or 3-bromo-4-hydroxybenzaldehyde (m.p. 124–128 °C) require either heated syringe tips (risk of solvent evaporation) or solid-powder dispensing robots (higher capital cost) [2]. Procurement decisions for HTS-focused chemistry groups should therefore prioritize this compound when designing libraries that will be routed directly to automated screening platforms without intermediate stock-solution preparation [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting BRD4 Bromodomains and Epigenetic Readers

The confirmed BRD4-BD1 binding of 4-(allyloxy)-3-bromobenzaldehyde (Kd = 1.91 µM by ITC) places this compound squarely within the affinity range expected for initial fragment hits (typically 0.1–10 mM for primary screens; 1–100 µM for validated hits) [1]. With a molecular weight of 241 Da and a ligand efficiency (LE = −RT ln(Kd) / heavy atom count) of approximately 0.29 kcal mol⁻¹ per heavy atom, the compound meets the LE ≥ 0.25 criterion commonly applied for fragment progression [2]. Critically, the allyloxy bromobenzaldehyde scaffold contains three vectors for fragment elaboration—the bromine (cross-coupling), the aldehyde (condensation, reductive amination), and the allyl terminal olefin (click chemistry, hydroboration, metathesis)—providing a path to improve affinity through fragment-growing or fragment-linking strategies while maintaining ligand efficiency above 0.30 [3]. The absence of reported BRD4 binding for the corresponding 4-hydroxy and 4-methoxy analogs highlights the critical role of the allyl fragment in engaging the hydrophobic acetyl-lysine binding channel, making this compound irreplaceable for this specific chemotype .

Multi-Step Synthesis of Orthogonally Addressable Biaryl-Aldehyde Building Blocks for Medicinal Chemistry

The 3-bromo-4-allyloxy substitution pattern uniquely enables sequential chemoselective derivatization without aldehyde protection. In a typical medicinal chemistry route, the aryl bromide undergoes Suzuki–Miyaura coupling with an (hetero)arylboronic acid (Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80 °C, 6–12 h) to install a first diversity element, while the free aldehyde remains intact for subsequent condensation with hydrazines, amines, or Wittig reagents [1]. This contrasts with the ortho-allyloxy regioisomer 2-(allyloxy)-3-bromobenzaldehyde, where the aldehyde must be protected as a cyclic acetal before Pd-catalyzed coupling to prevent competing intramolecular oxa-Michael cyclization, adding 2–3 synthetic steps per compound [2]. For a library of 96 compounds, this translates to approximately 200–300 additional unit operations and associated purification runs, with an estimated time saving of 2–3 weeks per library and a cost reduction of $15,000–$30,000 in consumables and FTE time, assuming a typical med-chem synthesis rate of 4–5 steps per week per chemist [3]. The 4-allyloxy substitution thus provides a route to biaryl-aldehyde libraries with step economy advantages that are directly quantifiable in both time and financial terms.

Phase-Transfer Catalysis and Membrane-Permeability Optimization Leveraging Enhanced LogP

In synthetic sequences requiring biphasic reaction conditions—such as phase-transfer-catalyzed alkylations, oxidations with bleach/organic solvent systems, or liquid–liquid extraction during work-up—the logP of 3.22 for 4-(allyloxy)-3-bromobenzaldehyde drives efficient partitioning into organic phases (e.g., dichloromethane, ethyl acetate, toluene) with distribution coefficients (D) of ≥10:1 organic:aqueous at neutral pH [1]. By comparison, 3-bromo-4-hydroxybenzaldehyde (logP 1.83) exhibits approximately 24× lower partitioning into organic solvents, leading to lower extraction efficiency, higher solvent volumes, and potential product loss in multi-step sequences [2]. In a typical 5-step synthetic route, improved extraction efficiency can translate to a cumulative recovery yield improvement of 5–15%, depending on the number of aqueous work-up steps [3]. Additionally, for early-stage drug discovery programs, the higher logP of the allyloxy compound provides a specific starting point for balancing permeability (favoured by logD > 2) against solubility (favoured by logD < 5) in the context of oral bioavailability optimization, a balance that is harder to achieve from the more polar hydroxy or methoxy precursors without additional structural modifications .

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